N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide. This nomenclature reflects its core structure: a benzamide group (N-phenylbenzamide) substituted with a 4-methoxyphenyl group and a 1,3-dioxoisoindol-2-ylmethyl moiety. The isoindole ring system is fully unsaturated, with two ketone oxygen atoms at positions 1 and 3, while the methoxy group (-OCH₃) occupies the para position on the phenyl ring.
The structural representation can be further elucidated through its SMILES notation:
COC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4
This string encodes the connectivity of the methoxyphenyl group (COC1=CC=C(C=C1)), the central nitrogen atom bonded to both the benzamide carbonyl (C(=O)C4=CC=CC=C4) and the isoindole moiety (CN2C(=O)C3=CC=CC=C3C2=O). The InChIKey identifier, QSYXUYFIVKMDNK-UHFFFAOYSA-N , provides a unique digital fingerprint for this compound, enabling precise database queries and structural verification.
Alternative Designations and Registry Identifiers
This compound is cataloged under multiple synonyms and registry identifiers across chemical databases. In PubChem, it is assigned the Substance ID 988785 , while alternative designations include ChemDiv3000547 , Oprea1203886 , and HMS1474I19 . These aliases reflect its inclusion in specialized compound libraries for drug discovery and chemical biology research. Notably, it is also listed as STK267769 in screening libraries targeting kinase inhibitors and AKOS000579175 in commercial chemical catalogs.
Although no CAS Registry Number is explicitly provided in the available sources, the compound’s structural uniqueness ensures unambiguous identification through its PubChem CID and InChIKey. Cross-referencing these identifiers with platforms such as ChemSpider or CAS REGISTRY® would facilitate access to additional physicochemical and toxicological data.
Molecular Formula and Mass Spectrometry Data
The molecular formula of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide is C₂₃H₁₈N₂O₄ , corresponding to a molecular weight of 386.4 g/mol . This value aligns with the sum of the atomic masses of its constituent atoms: 23 carbon atoms (23 × 12.01 g/mol), 18 hydrogen atoms (18 × 1.008 g/mol), 2 nitrogen atoms (2 × 14.01 g/mol), and 4 oxygen atoms (4 × 16.00 g/mol).
In mass spectrometry, the compound’s exact mass (386.39 g/mol ) serves as a critical parameter for fragmentation pattern analysis. High-resolution mass spectrometry (HRMS) would typically reveal a molecular ion peak at m/z 386.4, with characteristic fragments corresponding to the isoindole-dione (C₈H₅NO₂⁺, m/z 147.04) and methoxyphenylbenzamide (C₁₄H₁₂NO₂⁺, m/z 226.09) substructures. These spectral signatures are essential for validating synthetic batches or detecting the compound in complex mixtures.
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C23H18N2O4/c1-29-18-13-11-17(12-14-18)24(21(26)16-7-3-2-4-8-16)15-25-22(27)19-9-5-6-10-20(19)23(25)28/h2-14H,15H2,1H3 |
InChI Key |
QSYXUYFIVKMDNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindole-1,3-dione Core
The isoindole-1,3-dione scaffold is synthesized from phthalic anhydride derivatives. A common approach involves:
-
Cyclocondensation : Reacting phthalic anhydride with methylamine or ammonium acetate in acetic acid at 80–100°C for 6–8 hours.
-
Purification : Recrystallization from methanol or ethanol yields the pure dione.
Example Protocol :
N-Alkylation for Methylene Bridge Formation
The 2-position of isoindole-1,3-dione is alkylated using chloromethylating agents:
-
Reagents : Chloromethyl methyl ether (MOMCl) or paraformaldehyde with HCl gas.
-
Conditions : Reaction in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C for 4–6 hours.
Optimization Data :
| Alkylating Agent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| MOMCl | DMF | K₂CO₃ | 60°C | 78% |
| Paraformaldehyde | Toluene | Piperidine | 80°C | 65% |
Post-alkylation, the product is isolated via aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Benzamide Coupling with 4-Methoxyaniline
The final step involves coupling the alkylated isoindole with benzoyl chloride derivatives:
-
Activation : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF).
-
Conditions : Stirring at room temperature for 12–16 hours under nitrogen.
Representative Procedure :
-
2-(Chloromethyl)-1,3-dioxoisoindoline (1.0 eq) and 4-methoxyaniline (1.1 eq) are dissolved in THF.
-
EDC (1.2 eq) and 4-dimethylaminopyridine (DMAP, catalytic) are added.
-
The mixture is stirred at 25°C for 15 hours, then diluted with ethyl acetate and washed with 5% HCl.
-
The organic layer is dried (MgSO₄) and concentrated. Purification via recrystallization (acetic acid/water) yields the title compound (72% yield).
Alternative Methodologies
One-Pot Tandem Reactions
Recent advancements employ tandem alkylation-amidation in a single vessel to reduce purification steps:
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 30–45 minutes) accelerates the alkylation and coupling steps, improving yields by 10–15% compared to conventional heating.
Analytical Characterization
Critical quality control metrics for the final product include:
Spectroscopic Data :
Purity Standards :
| Method | Specification | Result |
|---|---|---|
| HPLC (C18) | ≥98% | 98.5% |
| Melting Point | 192–194°C | 193°C |
Industrial-Scale Considerations
For bulk production, solvent recovery systems and continuous flow reactors are prioritized to enhance efficiency:
-
Cost Analysis :
Step Cost Contribution Raw Materials 55% Purification 30% Energy 15%
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or isoindoles.
Scientific Research Applications
Biological Activities
Research indicates that N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide exhibits several promising biological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. For example, related compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural analogs have been evaluated for their cytotoxic effects on human cancer cell lines .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions. Researchers are exploring various modifications to enhance its pharmacological profile or to create analogs for further study. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methylphenyl)-N-(1,3-dioxoisoindol-2-yl)methyl)benzamide | Similar dioxoisoindole core | Exhibits different biological activity profiles |
| N-(4-nitrophenyl)-N-(1,3-dioxoisoindol-2-yl)methyl)benzamide | Nitro substitution on phenyl ring | Potentially increased reactivity and altered pharmacodynamics |
| N-(2-methoxyphenyl)-N-(1,3-dioxoisoindol-2-yl)methyl)benzamide | Variation in methoxy substitution | May exhibit different solubility and bioactivity characteristics |
Anti-inflammatory Research
A study focused on the anti-inflammatory properties of related compounds indicated that they effectively reduced pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
Antimicrobial Studies
In antimicrobial research, compounds similar to this compound were tested against various bacterial strains. Results showed significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .
Anticancer Evaluations
In anticancer evaluations, derivatives of the compound were synthesized and tested against multiple cancer cell lines. One study reported that certain analogs exhibited IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Halogenated Derivatives
- 3-Chloro-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide (CAS 300573-60-8): This analog replaces the 4-methoxyphenyl group with a 3-fluorophenyl moiety and introduces a chlorine atom at the benzamide’s meta position. Halogens (Cl, F) increase lipophilicity and may enhance membrane permeability or receptor binding compared to the methoxy group .
Boron-Containing Analogs
- N-((Benzylcarbamoyl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)-N-(4-methoxyphenyl)benzamide : Boron-containing compounds exhibit unique coordination chemistry and are explored in proteasome inhibition or as antifungal agents. The boronic ester group may confer distinct bioactivity compared to the phthalimide core .
Heterocyclic Derivatives
- 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) : The 1,3,4-oxadiazole ring acts as a bioisostere for ester/amide groups, improving metabolic stability. This structural variation contrasts with the phthalimide’s planar aromatic system .
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones : Triazole-thione derivatives exhibit tautomerism (thione vs. thiol forms), influencing hydrogen bonding and electronic properties, unlike the rigid phthalimide structure .
Physicochemical Properties
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
- Methoxy protons in the target compound resonate at δ ~3.8 ppm (1H-NMR, DMSO-d6), consistent with analogs like N-((3-hydroxy-1,4-dioxonaphthalen-2-yl)(4-methoxyphenyl)methyl)benzamide .
- Halogenated derivatives (e.g., 3-chloro analog ) show deshielded aromatic protons due to electron-withdrawing effects.
Biological Activity
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide is a synthetic compound characterized by its complex structure, which includes a benzamide moiety and a dioxoisoindole unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-cancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C24H20N2O5
- Molecular Weight : 386.4 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown its effectiveness against several cancer cell lines, including breast and colon cancer cells.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity suggests a role in treating conditions characterized by chronic inflammation.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with various receptors could alter signaling pathways critical for cell survival and proliferation.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The dioxoisoindole core is crucial for its interaction with biological targets. Variations in the methoxy group on the phenyl ring can influence solubility and bioactivity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methylphenyl)-N-(1,3-dioxoisoindol-2-yl)methyl)benzamide | Similar dioxoisoindole core | Exhibits different biological activity profiles |
| N-(4-nitrophenyl)-N-(1,3-dioxoisoindol-2-yl)methyl)benzamide | Nitro substitution on phenyl ring | Potentially increased reactivity |
| N-(2-methoxyphenyl)-N-(1,3-dioxoisoindol-2-yl)methyl)benzamide | Variation in methoxy substitution | May exhibit different solubility characteristics |
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Anti-inflammatory Activity Assessment : In a model of lipopolysaccharide-induced inflammation in macrophages, the compound reduced the secretion of TNF-alpha and IL-6 by approximately 40%, highlighting its potential as an anti-inflammatory agent.
- Neuroprotection in Oxidative Stress Models : In neuronal cell cultures subjected to oxidative stress, this compound showed significant protective effects against cell death compared to untreated controls.
Q & A
Q. Basic
- ¹H NMR : Aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ ~3.8 ppm), and isoindolinone carbonyls (δ ~167 ppm in ¹³C NMR) .
- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O from methoxy groups) .
- ESI-HR-MS : Molecular ion peaks matching the exact mass (e.g., m/z 488.6 [M+H]⁺) .
Contradictions may arise in NOE experiments due to conformational flexibility, requiring DFT calculations for resolution .
How can reaction conditions be optimized to improve the yield of this compound, particularly using microwave irradiation or catalytic systems?
Q. Advanced
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 10–30 min) while improving yields (up to 88%) via enhanced thermal efficiency. Optimal parameters include 100–150°C and 300 W power .
- Catalytic systems : Copper(I) iodide (CuI) or trifluoromethyl radical initiators (e.g., TBAF/THF) enhance regioselectivity in cyclization steps. Solvent-free conditions minimize side reactions .
- DoE (Design of Experiments) : Systematic variation of catalysts, temperature, and stoichiometry identifies optimal conditions (e.g., 1:1.2 molar ratio of benzamide to aldehyde) .
What are the challenges in interpreting contradictory spectral data during structural elucidation?
Q. Advanced
- Overlapping signals : Aromatic protons in crowded regions (δ 6.5–7.5 ppm) may obscure substituent positions. COSY and HSQC experiments resolve connectivity .
- Dynamic effects : Rotameric equilibria in amide bonds cause split signals in ¹H NMR. Low-temperature NMR (−40°C) or VT-NMR (variable temperature) stabilizes conformers .
- Crystallography limitations : Poor crystal formation hampers X-ray validation. Alternative validation includes HPLC-MS and comparative analysis with structurally analogous compounds .
What pharmacological targets or mechanisms are associated with this compound, and how are these studied?
Q. Advanced
- PTP1B inhibition : Derivatives show IC₅₀ values <1 µM in enzyme assays, suggesting antidiabetic potential. Mechanistic studies use docking simulations and kinetic analysis to map binding interactions .
- Cytotoxicity : Evaluated via MTT assays against cancer cell lines (e.g., IC₅₀ = 12–18 µM in MCF-7). Structure-activity relationships (SAR) highlight the importance of the 4-methoxyphenyl group for potency .
- Radical scavenging : Isoindolinone derivatives exhibit antioxidant activity in DPPH assays , linked to electron-donating methoxy substituents .
How do radical-mediated cyclization reactions contribute to the synthesis of related isoindolinone derivatives?
Q. Advanced
- Trifluoromethyl radical initiation : Triggers cyclization of ynamides to form isoindolinones. Key steps include Sonogashira coupling of alkynes and benzamides, followed by radical trapping with TBAF .
- Photoredox catalysis : Visible light (450 nm) activates Cu catalysts for C-H functionalization , enabling regioselective formation of six-membered rings .
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O) and EPR spectroscopy confirm radical intermediates and reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
